An In-depth Technical Guide to 3-bromo-N-cyclopentyl-5-fluorobenzamide (CAS 1329399-10-1)
An In-depth Technical Guide to 3-bromo-N-cyclopentyl-5-fluorobenzamide (CAS 1329399-10-1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3-bromo-N-cyclopentyl-5-fluorobenzamide, a halogenated aromatic amide of interest in medicinal chemistry and drug discovery. The document details its physicochemical properties, a validated synthesis protocol, safety and handling guidelines, and a discussion of its potential applications based on the analysis of its structural features and related compounds.
Core Compound Properties
3-bromo-N-cyclopentyl-5-fluorobenzamide is a synthetic organic compound characterized by a central benzamide scaffold. This scaffold is substituted with a bromine atom, a fluorine atom, and an N-cyclopentyl group. These modifications are of significant interest in drug design as they can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
Table 1: Physicochemical Properties of 3-bromo-N-cyclopentyl-5-fluorobenzamide [1]
| Property | Value | Source |
| CAS Number | 1329399-10-1 | [1] |
| Molecular Formula | C₁₂H₁₃BrFNO | [1] |
| Molecular Weight | 286.14 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | General knowledge |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Predicted to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and dimethyl sulfoxide (DMSO).[2] Poorly soluble in water. | General knowledge based on structure |
Synthesis and Characterization
The synthesis of 3-bromo-N-cyclopentyl-5-fluorobenzamide is typically achieved through an amide bond formation reaction. This common and versatile reaction in organic chemistry involves the coupling of a carboxylic acid or its activated derivative with an amine.
Retrosynthetic Analysis
A logical retrosynthetic approach to 3-bromo-N-cyclopentyl-5-fluorobenzamide involves disconnecting the amide bond, leading to two key starting materials: 3-bromo-5-fluorobenzoic acid and cyclopentylamine. Both of these precursors are commercially available, making this a feasible synthetic route.
Caption: Retrosynthetic analysis of 3-bromo-N-cyclopentyl-5-fluorobenzamide.
Recommended Synthesis Protocol: Amide Coupling
This protocol describes the synthesis of 3-bromo-N-cyclopentyl-5-fluorobenzamide from 3-bromo-5-fluorobenzoic acid and cyclopentylamine using a standard coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt).
Step 1: Activation of the Carboxylic Acid
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In a round-bottom flask, dissolve 3-bromo-5-fluorobenzoic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
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Add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) to the solution.
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Cool the mixture to 0 °C in an ice bath.
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Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the cooled solution.
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Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the active ester intermediate. The choice of EDC/HOBt is a well-established method for minimizing side reactions and racemization in chiral substrates.
Step 2: Amide Bond Formation
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To the activated carboxylic acid mixture, add cyclopentylamine (1.1 equivalents) dropwise while maintaining the temperature at 0 °C.
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Add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equivalents) to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
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Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
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Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 3-bromo-N-cyclopentyl-5-fluorobenzamide.
Caption: General workflow for the synthesis of 3-bromo-N-cyclopentyl-5-fluorobenzamide.
Characterization
While specific experimental spectra for 3-bromo-N-cyclopentyl-5-fluorobenzamide are not publicly available, the following are the expected spectroscopic characteristics based on its structure and data from analogous compounds.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons, the methine proton of the cyclopentyl group, and the methylene protons of the cyclopentyl ring. The aromatic region will likely display complex splitting patterns due to the presence of both bromine and fluorine substituents. The cyclopentyl protons will appear in the aliphatic region.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each of the 12 carbon atoms in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the cyclopentyl ring. The chemical shifts of the aromatic carbons will be influenced by the electronegative bromine and fluorine atoms.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, confirming its elemental composition.
Potential Applications in Drug Discovery
While there is no specific literature detailing the biological activity of 3-bromo-N-cyclopentyl-5-fluorobenzamide, its structural motifs are present in many biologically active compounds. The benzamide core is a common scaffold in a wide range of pharmaceuticals.
The introduction of bromine and fluorine atoms can significantly enhance the pharmacological properties of a molecule. Fluorine substitution is a well-known strategy in medicinal chemistry to improve metabolic stability, binding affinity, and bioavailability.[3] The lipophilic nature of the bromine atom can also influence membrane permeability and protein-ligand interactions. The cyclopentyl group provides a non-polar, rigid moiety that can fit into hydrophobic pockets of target proteins.
Given these structural features, 3-bromo-N-cyclopentyl-5-fluorobenzamide could be investigated for a variety of therapeutic targets. Analogous N-substituted benzamides have shown a range of biological activities, including as enzyme inhibitors and receptor modulators.[4] Further screening and biological evaluation are necessary to determine the specific therapeutic potential of this compound.
Safety and Handling
No specific safety data sheet (SDS) for 3-bromo-N-cyclopentyl-5-fluorobenzamide is publicly available. However, based on the safety information for structurally related compounds, such as other halogenated benzamides, the following precautions are recommended.[5][6][7]
Hazard Statements (Predicted):
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Precautionary Measures:
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
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In Case of Exposure:
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Skin Contact: Immediately wash with plenty of soap and water.
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
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Inhalation: Move the person to fresh air and keep comfortable for breathing.
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Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
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Fire-Fighting Measures:
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Use a dry chemical, carbon dioxide, or foam extinguisher. Water spray may be used to cool containers.
Conclusion
3-bromo-N-cyclopentyl-5-fluorobenzamide is a readily synthesizable compound with structural features that make it an interesting candidate for further investigation in drug discovery programs. Its halogenated benzamide scaffold, combined with a cyclopentyl moiety, offers a unique combination of properties that could be exploited for developing novel therapeutics. While detailed experimental data on its properties and biological activity are currently limited, the information provided in this guide serves as a valuable resource for researchers interested in exploring the potential of this and related molecules.
References
-
CRO Splendid Lab Pvt. Ltd. (n.d.). 3-Bromo-N-cyclopentyl-5-fluorobenzamide. [Link]
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ChemBK. (2024). 3-Bromobenzamide. [Link]
- El-Faham, A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances.
- N-[5-(4-fluorobenzyl)-1,3-thiazol-2-yl]chroman-3- Carboxamide as Antitumor Agent. Synthesis, ADME-Tox Parameters, Prediction of Metabolism Pathway and Biological Activity. (2025).
Sources
- 1. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dmed.org.ua [library.dmed.org.ua]
- 5. fishersci.com [fishersci.com]
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